molecular formula C16H11NO2 B12838672 2-Hydroxy-5-(3-quinolinyl)benzaldehyde

2-Hydroxy-5-(3-quinolinyl)benzaldehyde

Katalognummer: B12838672
Molekulargewicht: 249.26 g/mol
InChI-Schlüssel: FSYGKWZPGBKGGP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Hydroxy-5-(3-quinolinyl)benzaldehyde is an organic compound with the molecular formula C16H11NO2 It is a derivative of benzaldehyde, featuring a hydroxyl group at the 2-position and a quinolinyl group at the 5-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-5-(3-quinolinyl)benzaldehyde typically involves the condensation of 2-hydroxybenzaldehyde with 3-quinolinecarboxaldehyde under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid in a solvent like ethanol. The mixture is refluxed for several hours, followed by purification through recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing large-scale purification techniques such as distillation or crystallization.

Analyse Chemischer Reaktionen

Types of Reactions

2-Hydroxy-5-(3-quinolinyl)benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, forming ethers or esters.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: 2-Hydroxy-5-(3-quinolinyl)benzoic acid.

    Reduction: 2-Hydroxy-5-(3-quinolinyl)benzyl alcohol.

    Substitution: 2-Alkoxy-5-(3-quinolinyl)benzaldehyde or 2-Hydroxy-5-(3-quinolinyl)benzoate.

Wissenschaftliche Forschungsanwendungen

2-Hydroxy-5-(3-quinolinyl)benzaldehyde has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-Hydroxy-5-(3-quinolinyl)benzaldehyde involves its interaction with various molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. For example, its antimicrobial activity could be due to the disruption of bacterial cell walls or interference with essential metabolic processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Hydroxybenzaldehyde: Lacks the quinolinyl group, making it less complex and potentially less versatile in applications.

    3-Quinolinecarboxaldehyde: Lacks the hydroxyl group, which may reduce its reactivity in certain chemical reactions.

Uniqueness

2-Hydroxy-5-(3-quinolinyl)benzaldehyde is unique due to the presence of both the hydroxyl and quinolinyl groups, which confer distinct chemical and biological properties. This dual functionality allows it to participate in a wider range of reactions and applications compared to its simpler counterparts .

Eigenschaften

Molekularformel

C16H11NO2

Molekulargewicht

249.26 g/mol

IUPAC-Name

2-hydroxy-5-quinolin-3-ylbenzaldehyde

InChI

InChI=1S/C16H11NO2/c18-10-14-7-11(5-6-16(14)19)13-8-12-3-1-2-4-15(12)17-9-13/h1-10,19H

InChI-Schlüssel

FSYGKWZPGBKGGP-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C=C(C=N2)C3=CC(=C(C=C3)O)C=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.